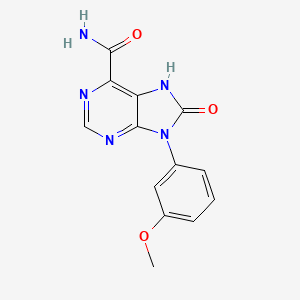
9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C13H11N5O3 and its molecular weight is 285.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
9-(3-Methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a methoxy-substituted phenyl group and a carboxamide functional group, suggests possible interactions with various biological targets. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H11N5O3
- Molecular Weight : 285.263 g/mol
- IUPAC Name : 9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The compound may act as an inhibitor of specific kinases and other proteins involved in cellular signaling pathways.
Potential Targets:
- Protein Kinase CK2 : Related compounds have shown potential as CK2 inhibitors, which are implicated in cancer progression and cell proliferation.
- Aurora Kinases : Some studies suggest that purine derivatives can inhibit Aurora kinases, which are critical for cell division.
Anticancer Properties
Research indicates that purine derivatives exhibit significant anticancer activity. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 (breast cancer) | TBD | |
| 2-(4-Hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | NCI-H460 (lung cancer) | TBD |
The specific IC50 values for the compound itself are still under investigation; however, its structural similarities to known active compounds suggest a potential for significant biological activity.
Interaction Studies
In vitro studies have shown that this compound can bind to various macromolecules, influencing their activity. Such interactions are crucial for understanding its therapeutic potential.
Case Studies and Research Findings
- Cytotoxicity Studies : In a study evaluating several purine derivatives, this compound was assessed for its cytotoxic effects against several cancer cell lines. Results indicated promising activity that warrants further exploration.
- Mechanistic Insights : Research has indicated that the methoxy group on the phenyl ring enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Propiedades
IUPAC Name |
9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-21-8-4-2-3-7(5-8)18-12-10(17-13(18)20)9(11(14)19)15-6-16-12/h2-6H,1H3,(H2,14,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBSPFSYGVNFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC=NC(=C3NC2=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














